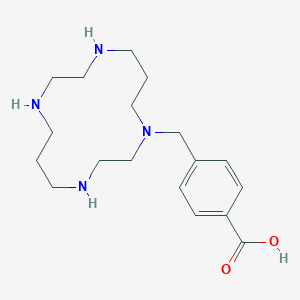

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid

Beschreibung

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid (CAS RN: 107265-48-5) is a bifunctional macrocyclic chelator composed of a 14-membered tetraazacyclotetradecane (cyclam) ring linked to a benzoic acid moiety via a methyl group . This structure enables it to coordinate radiometals (e.g., copper-64, copper-67) while the carboxylic acid group facilitates conjugation to biomolecules like antibodies, peptides, or proteins . It has been widely used in nuclear medicine for developing radiopharmaceuticals, particularly in cancer theranostics, due to its ability to stabilize metal ions in vivo .

Key applications include:

- Antibody Radiolabeling: Conjugation with monoclonal antibodies (e.g., chCE7) for targeted delivery of copper-67 to neuroblastoma xenografts .

- Peptide Conjugation: Used in bombesin analogs and CD4-targeting peptides for imaging and therapy .

- Metabolic Stability: The cyclam macrocycle provides moderate kinetic inertness, though degradation products (e.g., lysine-CPTA complexes) can accumulate in kidneys, limiting therapeutic efficacy .

Eigenschaften

IUPAC Name |

4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O2/c23-18(24)17-5-3-16(4-6-17)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21H,1-2,7-15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOGICAFJFPMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147987 | |

| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107265-48-5 | |

| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkylation of Cyclen with 4-(Bromomethyl)benzoic Acid Derivatives

In CN103382191A, a related compound—4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride—is prepared by reacting N-methylpiperazine with 4-(bromomethyl)benzoic acid. Adapting this method, 4-(bromomethyl)benzoic acid could react with cyclen under basic conditions (e.g., K₂CO₃ in DMF) to install the benzylmethyl group. The patent reports yields of 70–85% for analogous alkylations when using a 1:1 molar ratio of amine to alkylating agent at 60–80°C for 12–24 hours.

Table 1: Alkylation Conditions for Cyclen Derivatives

Esterification and Hydrolysis Strategies

WO2017199227A1 details a protocol for synthesizing methyl esters of hydroxybenzoic acids, followed by dealkylation. Applying this to 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid:

Ester Protection of the Carboxylic Acid Group

The benzoic acid group is protected as its methyl ester to prevent side reactions during macrocyclization. The patent uses concentrated H₂SO₄ in methanol under reflux (85°C for 6 hours), achieving 98.8% conversion.

Table 2: Esterification Parameters

Deprotection via Acidic Hydrolysis

After macrocycle assembly, the methyl ester is hydrolyzed using HCl or AlCl₃. WO2017199227A1 employs AlCl₃ in toluene at 75°C for 2.5 hours, yielding 99.93% pure product after recrystallization.

Purification and Isolation Techniques

Nanofiltration and Chromatography

CN103382191A emphasizes nanofiltration for removing unreacted N-methylpiperazine. Similarly, diafiltration with a 200–300 Da membrane could isolate the tetraazacyclotetradecane macrocycle. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) is recommended for final purification, as demonstrated in WO2017199227A1.

Challenges and Optimization Opportunities

-

Steric Hindrance : The bulkiness of the cyclen macrocycle may reduce alkylation efficiency. Using polar aprotic solvents (e.g., DMSO) at higher temperatures (90–100°C) could improve reactivity.

-

Acid Sensitivity : The tetraaza ring is prone to protonation in acidic conditions. Neutral pH during hydrolysis (e.g., using LiOH instead of HCl) may preserve macrocycle integrity .

Analyse Chemischer Reaktionen

Types of Reactions

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be further oxidized to form benzoate derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Benzoate derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Ligand Properties

CPTA acts as a chelating ligand due to its tetraazacyclotetradecane backbone, which contains multiple nitrogen donor atoms. This feature enables the formation of stable complexes with various metal ions, making it valuable in catalysis and electronic applications.

Table 1: Metal Ion Complexes Formed with CPTA

| Metal Ion | Stability Constant (log K) | Application Area |

|---|---|---|

| Cu(II) | 6.5 | Catalysis |

| Ni(II) | 5.8 | Electronic devices |

| Co(II) | 6.0 | Sensors |

Biological Applications

Chelating Agent

CPTA has been investigated for its potential as a chelating agent in biological systems. Its ability to bind metal ions can be utilized for metal ion transport and storage within biological organisms.

Case Study: Metal Ion Transport

A study demonstrated that CPTA effectively enhances the solubility and bioavailability of essential trace metals like zinc and copper in biological systems, which are crucial for enzymatic functions .

Medical Applications

Drug Delivery Systems

The compound's chelation properties have prompted research into its use in drug delivery systems, particularly for therapeutic metal ions used in cancer treatments.

Table 2: Drug Delivery Applications of CPTA

| Drug Type | Metal Ion | Delivery Mechanism |

|---|---|---|

| Chemotherapeutics | Pt(II) | Targeted delivery via CPTA complexation |

| Radiopharmaceuticals | Lu(III) | Enhanced imaging and targeting |

Industrial Applications

Advanced Materials Synthesis

CPTA is utilized in the synthesis of advanced materials such as polymers and nanomaterials due to its unique structural properties that allow for functionalization.

Case Study: Nanomaterial Development

Research has shown that incorporating CPTA into polymer matrices enhances the mechanical properties of the resulting nanocomposites, making them suitable for applications in aerospace and automotive industries.

Wirkmechanismus

The mechanism of action of 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid primarily involves its ability to chelate metal ions. The tetraazacyclotetradecane ring system provides multiple nitrogen donor atoms that can coordinate with metal ions, forming stable complexes. These complexes can participate in various biochemical and chemical processes, including catalysis and metal ion transport .

Vergleich Mit ähnlichen Verbindungen

Table 1. Comparative Analysis of Macrocyclic Chelators

Research Findings

CPTA’s Renal Limitations : Degradation products like lys-CPTA accumulate in kidneys, reducing therapeutic windows .

DO3A Superiority : DO3A conjugates improved tumor-to-kidney ratios by 4-fold in preclinical models .

Cross-Bridged Stability : Structural modifications in cyclam derivatives significantly enhance in vivo stability and tumor targeting .

Clinical Relevance : While CPTA is effective in preclinical settings, DOTA and cross-bridged analogs are advancing toward clinical translation due to superior pharmacokinetics .

Biologische Aktivität

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid is a compound of interest due to its structural features and potential biological activities. The tetraazacyclotetradecane moiety enhances the compound's ability to interact with biological systems, particularly in the context of drug delivery and molecular targeting.

- Molecular Formula : C18H30N4O2

- Molecular Weight : 342.46 g/mol

- CAS Number : 771464-86-9

The biological activity of 4-((1,4,8,11-tetraazacyclotetradec-1-yl)methyl)benzoic acid is primarily attributed to its ability to inhibit the CXCR4 chemokine receptor. This receptor plays a crucial role in various physiological and pathological processes, including hematopoiesis and tumor metastasis. The compound acts as an antagonist to CXCR4 by blocking the binding of its ligand, stromal cell-derived factor-1 (SDF-1), which is essential for the migration of stem cells and cancer cells.

Biological Activity Overview

- Hematopoietic Stem Cell Mobilization : The compound has been identified as an impurity in Plerixafor (also known as AMD3100), which is used clinically to mobilize hematopoietic stem cells (HSCs) for transplantation in patients with hematological malignancies such as non-Hodgkin's lymphoma and multiple myeloma .

- Anti-Cancer Properties : By inhibiting CXCR4, this compound may contribute to reduced tumor growth and metastasis in cancers that express this receptor. Studies have demonstrated that CXCR4 antagonists can enhance the efficacy of chemotherapy by preventing cancer cell migration to bone marrow niches .

- Potential in Gene Therapy : The tetraazacyclotetradecane structure allows for complexation with metal ions, which can be utilized in gene delivery systems. Research indicates that copper(II) complexes derived from tetraazacyclotetradecane can be effective in delivering genetic material into cells without significant cytotoxicity .

Case Study 1: Hematopoietic Stem Cell Mobilization

A clinical study involving patients with multiple myeloma demonstrated that administration of Plerixafor significantly increased the number of HSCs in peripheral blood compared to controls. This facilitated successful autologous stem cell transplantation .

Case Study 2: Cancer Treatment Efficacy

In vitro studies showed that treatment with CXCR4 antagonists led to decreased migration of breast cancer cells towards SDF-1 gradients. This suggests a potential application for 4-((1,4,8,11-tetraazacyclotetradec-1-yl)methyl)benzoic acid in combination therapies aimed at preventing metastasis .

Research Findings Summary

| Study | Findings |

|---|---|

| Clinical Trial on Plerixafor | Increased HSC mobilization in patients with multiple myeloma |

| In Vitro Breast Cancer Study | Reduced cell migration towards SDF-1 with CXCR4 antagonists |

| Gene Delivery Systems | Effective non-cytotoxic delivery using copper(II) complexes |

Q & A

Basic Research Question

- <sup>1</sup>H/<sup>13</sup>C NMR : Critical for confirming the tetraazacyclotetradecane macrocycle and benzoic acid moiety. Chemical shifts for aromatic protons (~7.5–8.5 ppm) and macrocyclic NH groups (~1.5–3.0 ppm) are diagnostic .

- HPLC : Reversed-phase methods (C18 columns, acetonitrile/water gradients) resolve impurities, as shown in analyses of structurally similar thiadiazolyl-tetrazines .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C18H30N4O2, theoretical 334.23 g/mol) and fragmentation patterns .

How does the ligand geometry of CPTA affect its coordination with transition metals?

Advanced Research Question

The tetraazacyclotetradecane backbone provides a rigid, preorganized scaffold for metal binding. Key factors include:

- Macrocycle size : The 14-membered ring accommodates larger metal ions (e.g., Cu<sup>2+</sup>, Ni<sup>2+</sup>), with stability constants influenced by substituent effects (e.g., CF3-benzyl groups in analogs) .

- Carboxylic acid role : The benzoic acid moiety enhances solubility and introduces additional binding sites for heterometallic complexes, as observed in related triazine-based ligands .

- Structural analogs : Comparative studies with cyclen derivatives modified with electron-withdrawing groups show altered redox properties and kinetic inertness .

What strategies optimize the compound’s solubility and stability in biological assays?

Advanced Research Question

- pH adjustment : Buffering near the carboxylic acid pKa (~4.2) enhances aqueous solubility, as demonstrated for 4-hydroxybenzoic acid derivatives .

- Prodrug approaches : Esterification of the carboxylic acid (e.g., methyl esters) improves membrane permeability, with enzymatic hydrolysis regenerating the active form in vivo .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) stabilizes the compound for long-term storage, a method validated in proteomics research .

How can researchers resolve discrepancies in reported biological activities of CPTA derivatives?

Q. Data Contradiction Analysis

- Comparative assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) to replicate results across labs, as emphasized in zoospore regulation studies .

- Computational modeling : Molecular docking (e.g., using PubChem-derived InChI keys) identifies potential off-target interactions that may explain variability in enzyme inhibition data .

- Batch analysis : Verify purity (>95% via HPLC) and quantify trace metal contaminants (e.g., ICP-MS), which can artifactually modulate activity in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.